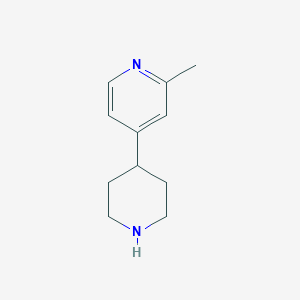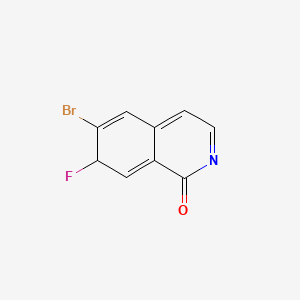
(1s,3As,4r,7r,7ar)-octahydro-1h-4,7-methanoinden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s,3As,4r,7r,7ar)-octahydro-1h-4,7-methanoinden-1-ol is a complex organic compound with a unique structure that includes a fused bicyclic system
Preparation Methods
The synthesis of (1s,3As,4r,7r,7ar)-octahydro-1h-4,7-methanoinden-1-ol typically involves multiple steps, starting from simpler organic molecules. The synthetic routes often include cyclization reactions to form the bicyclic structure, followed by functional group modifications to introduce the hydroxyl group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
(1s,3As,4r,7r,7ar)-octahydro-1h-4,7-methanoinden-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify other functional groups using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Scientific Research Applications
(1s,3As,4r,7r,7ar)-octahydro-1h-4,7-methanoinden-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study for understanding biological interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1s,3As,4r,7r,7ar)-octahydro-1h-4,7-methanoinden-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors .
Comparison with Similar Compounds
(1s,3As,4r,7r,7ar)-octahydro-1h-4,7-methanoinden-1-ol can be compared with similar compounds such as:
(aR,3aS,4S,6S,7aR)-Hexahydro-3a,8,8-trimethyl-alpha-(2-methylpropyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine: This compound has a similar bicyclic structure but includes a boron atom, making it useful in different chemical reactions.
1H-Cyclopenta[1,3]cyclopropa[1,2]benzene, octahydro-7-methyl-3-methylene-4-(1-methylethyl)-: This compound shares the bicyclic structure but has different functional groups, leading to distinct chemical properties and applications.
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1R,2R,3S,6S,7R)-tricyclo[5.2.1.02,6]decan-3-ol |
InChI |
InChI=1S/C10H16O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-11H,1-5H2/t6-,7-,8+,9+,10-/m1/s1 |
InChI Key |
QIBGUXADVFUERT-FHNUBNKASA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@@H]1[C@H]3[C@@H]2[C@H](CC3)O |
Canonical SMILES |
C1CC2CC1C3C2C(CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 6-methoxy-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12333532.png)
![ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate](/img/structure/B12333535.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12333543.png)


![(2E)-3-(4-bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propanal](/img/structure/B12333568.png)



![(2Z,4Z)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazin-1-ylidene]pent-2-en-2-ol](/img/structure/B12333603.png)
![1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-4-carboxylate](/img/structure/B12333611.png)

![Octasodium;4-[[3-[[2,4-bis(oxidoperoxysulfanyl)phenyl]carbamoyl]-5-[[3-[[2,4-bis(oxidoperoxysulfanyl)phenyl]carbamoyl]-5-[(2,4-disulfonatophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzene-1,3-disulfonate](/img/structure/B12333618.png)
![N-[(E)-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B12333623.png)
